molecular formula C8H11ClN2O2 B13590997 N-methyl-1-phenoxyformohydrazidehydrochloride

N-methyl-1-phenoxyformohydrazidehydrochloride

Cat. No.: B13590997
M. Wt: 202.64 g/mol
InChI Key: CATWPDXQUZYQSU-UHFFFAOYSA-N
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Description

N-Methyl-1-phenoxyformohydrazide hydrochloride is a hydrazine derivative characterized by a methyl group, a phenoxy moiety, and a formohydrazide backbone, with a hydrochloride salt. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from structurally analogous hydrazine hydrochlorides. Hydrazine derivatives are widely used in organic synthesis, catalysis, and pharmaceutical applications due to their reactivity and ability to form coordination complexes . The phenoxy group may enhance lipophilicity, while the methyl substituent could influence steric effects and solubility compared to bulkier analogs like benzyl or phenyl derivatives .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

phenyl N-amino-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(9)8(11)12-7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H

InChI Key

CATWPDXQUZYQSU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenoxyformohydrazidehydrochloride typically involves the reaction of phenoxyformohydrazide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenoxyformohydrazidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-1-phenoxyformohydrazidehydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-1-phenoxyformohydrazidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • The methyl group may reduce steric hindrance relative to bulkier substituents (e.g., benzyl in ), improving solubility in polar solvents .
  • Physicochemical Properties: Molecular Weight: The target compound’s estimated molecular weight (~218.64 g/mol) positions it between simpler phenylhydrazine hydrochlorides (144.61 g/mol) and larger benzyl derivatives (234.72 g/mol) . Solubility: Hydrochloride salts generally exhibit high water solubility due to ionic character. However, the phenoxy group’s hydrophobicity might reduce aqueous solubility compared to phenylhydrazinium hydrochloride .

Biological Activity

N-methyl-1-phenoxyformohydrazidehydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an N-methyl group and a phenoxyformohydrazide structure. The N-methyl group is known to influence the conformation and biological activity of compounds significantly. The structural formula can be represented as follows:

C10H12ClN3O\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound exhibits significant cytotoxicity against human promyelocytic leukemia cells (HL-60), with an IC50 value reported to be less than 5 μM, suggesting potent anti-cancer properties .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the inhibition of critical cellular pathways. Similar compounds with an N-methyl group have been shown to affect protein-protein interactions, particularly targeting heat-shock proteins (Hsp) which are crucial for cancer cell survival . The incorporation of an N-methyl moiety can lead to conformational changes in the compound, enhancing its binding affinity and efficacy against specific targets.

Study 1: Antitumor Activity

A study conducted on the antitumor activity of this compound demonstrated its effectiveness in inhibiting the growth of HL-60 cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an antitumor agent.

Concentration (μM)Cell Viability (%)
0100
185
555
1030
2010

Study 2: Antimicrobial Activity

In addition to its antitumor properties, this compound has been screened for antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria, indicating a broader spectrum of biological activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Streptococcus pneumoniae12
Escherichia coliNo inhibition

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